molecular formula C18H22FN5O3 B7532477 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

Katalognummer: B7532477
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: VJXKBGYTQDPWPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea, also known as FIIN-3, is a small molecule inhibitor that has shown promising results in scientific research applications.

Wirkmechanismus

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea binds to the ATP-binding site of FGFRs and inhibits their kinase activity. This leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. The inhibition of these pathways ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and gastric cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to promote bone formation in animal models of bone disorders, such as osteoporosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea in lab experiments is its high potency and specificity for FGFRs. This allows for the selective inhibition of FGFR signaling pathways without affecting other cellular processes. However, one limitation is that this compound may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Zukünftige Richtungen

There are several future directions for the research on 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea. One direction is to further investigate its potential as a therapeutic agent for cancer and skeletal disorders. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of this compound. Furthermore, the development of more soluble and bioavailable forms of this compound may enable its use in in vivo studies.

Synthesemethoden

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea involves the condensation of 3-fluoro-4-iodoaniline with N-(3-morpholinopropyl) isocyanate, followed by the reaction with 3-morpholin-4-yl-3-oxopropylamine. The final compound is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea has been found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases. FGFRs are involved in many cellular processes, such as cell proliferation, differentiation, and survival. Dysregulation of FGFRs has been implicated in various diseases, including cancer and skeletal disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.

Eigenschaften

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c19-15-11-14(1-2-16(15)24-6-5-20-13-24)12-22-18(26)21-4-3-17(25)23-7-9-27-10-8-23/h1-2,5-6,11,13H,3-4,7-10,12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKBGYTQDPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.